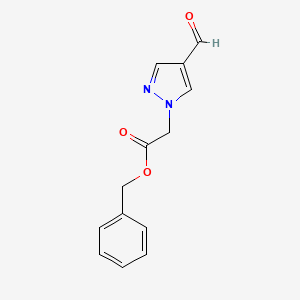

Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Systems

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications. nih.govresearchgate.net These five-membered rings containing two adjacent nitrogen atoms are found in a multitude of biologically active compounds, underscoring their importance in drug discovery and development. nbinno.comglobalresearchonline.net The pyrazole scaffold is a key feature in several commercially successful drugs, highlighting its privileged status in medicinal chemistry. wikipedia.orgnih.gov

The aromatic nature of the pyrazole ring contributes to its stability and allows for various chemical modifications. globalresearchonline.net Pyrazoles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govhilarispublisher.com Their ability to act as versatile synthons makes them crucial building blocks in organic synthesis. hilarispublisher.com

Table 1: Notable Pharmacological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | nih.govhilarispublisher.com |

| Antimicrobial | hilarispublisher.com |

| Anticancer | hilarispublisher.com |

| Antiviral | hilarispublisher.com |

| Analgesic | hilarispublisher.com |

Strategic Importance of the Formyl Group for Chemical Transformations in Pyrazole Scaffolds

The presence of a formyl group (-CHO) at the 4-position of the pyrazole ring in Benzyl (B1604629) 2-(4-formyl-1H-pyrazol-1-yl)acetate is of strategic importance. encyclopedia.pub This aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. amazonaws.com

The Vilsmeier-Haack reaction is a common method for the introduction of a formyl group onto a pyrazole ring. chemmethod.com Once in place, the formyl group can undergo numerous reactions, including:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Condensation reactions with amines to form imines or with active methylene (B1212753) compounds in Knoevenagel condensations. amazonaws.com

Wittig reactions to form alkenes.

This reactivity makes 4-formylpyrazoles valuable intermediates in the synthesis of novel therapeutic agents and functional materials. amazonaws.comchemmethod.com For example, pyrazole-4-carbaldehydes have been utilized in the synthesis of compounds with antibacterial and anticancer activities. chemmethod.com

Role of the Benzyl Acetate (B1210297) Moiety in Molecular Design and Functionality

In the context of molecular design, the benzyl group can be considered a lipophilic component, which can influence the molecule's solubility and ability to cross biological membranes. The ester linkage provides a site that can be susceptible to enzymatic or chemical hydrolysis, which could be exploited in prodrug design. Furthermore, the benzyl group can engage in π-stacking interactions, which may be important for binding to biological targets. The entire benzyl acetate moiety can also act as a protecting group for a carboxylic acid functionality.

Table 2: Physicochemical Properties of Benzyl Acetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | |

| Molar Mass | 150.17 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Odor | Sweet, floral (jasmine-like) | wikipedia.org |

| Boiling Point | 212 °C | wikipedia.org |

| Melting Point | -51 °C | wikipedia.org |

Overview of Current Academic Research Trajectories for Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions based on the known reactivity of its components.

Current research involving similar structures focuses on:

Medicinal Chemistry: The compound serves as an excellent scaffold for the synthesis of novel bioactive molecules. The formyl group can be derivatized to produce a library of compounds for screening against various diseases. For instance, derivatives of 4-formyl pyrazoles have been investigated as narrow-spectrum antibiotics. nih.gov

Organic Synthesis: The molecule is a valuable intermediate for the construction of more complex heterocyclic systems. The pyrazole, formyl, and ester functionalities can all be manipulated to achieve desired synthetic targets.

Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of new organic materials with interesting electronic or photophysical properties.

Future research is likely to explore the derivatization of the formyl and ester groups to create novel compounds with enhanced biological activities or material properties. The synthesis of libraries of derivatives and their subsequent biological evaluation is a probable and promising research trajectory.

Structure

2D Structure

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

benzyl 2-(4-formylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C13H12N2O3/c16-9-12-6-14-15(7-12)8-13(17)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |

InChI Key |

MFOXBTCGEMJNBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of Benzyl 2 4 Formyl 1h Pyrazol 1 Yl Acetate

Transformations Involving the 4-Formyl Group

The aldehyde (formyl) group at the C-4 position of the pyrazole (B372694) ring is a crucial site for synthetic modifications. Its electrophilic carbon atom readily participates in various nucleophilic addition and condensation reactions, serving as a gateway for introducing diverse functional groups and extending the carbon skeleton. Formylpyrazoles are recognized as strategic intermediates for obtaining a range of biologically active compounds due to their synthetic versatility. encyclopedia.pub

Condensation Reactions (e.g., Hydrazone Formation, Schiff Base Formation)

The formyl group is highly susceptible to condensation reactions with primary amines and their derivatives, leading to the formation of imines, commonly known as Schiff bases. mdpi.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond.

Schiff Base Formation: The reaction of pyrazole aldehydes with various aromatic amines proceeds smoothly to produce Schiff bases in good to high yields. ekb.eg These reactions are typically carried out by refluxing the pyrazole aldehyde and the amine in a suitable solvent like ethanol. The resulting Schiff bases are characterized by the azomethine group (–CH=N–) and are valuable precursors for the synthesis of other heterocyclic systems and pharmacologically active molecules. mdpi.comekb.eg For instance, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde reacts with amines such as p-methylaniline and α-naphthyl amine to form the corresponding Schiff bases. ekb.eg

Hydrazone Formation: Similarly, condensation with hydrazines or hydrazides yields hydrazones. These reactions are fundamental in the construction of larger heterocyclic frameworks. Hydrazones derived from pyrazole-4-carbaldehydes can undergo subsequent cyclization reactions, such as the Vilsmeier-Haack reaction, to generate fused pyrazole systems. chemmethod.comnih.govnih.govmdpi.com The general reaction involves the condensation of a hydrazone in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govmdpi.com

The table below summarizes representative condensation reactions of 4-formylpyrazole derivatives.

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| 1-phenyl-3-(p-tolyl)-1H- pyrazole-4-carbaldehyde | Aromatic Amines (e.g., anilines, naphthylamines) | Schiff Base | Condensation | ekb.eg |

| Hydrazones | Vilsmeier-Haack Reagent (POCl₃/DMF) | 4-Formyl Pyrazole | Cyclization | nih.gov |

| Galloyl Hydrazide derived Hydrazones | POCl₃/DMF | 4-Formyl Pyrazole Derivatives | Cyclization | chemmethod.com |

This table presents data based on the reactivity of the 4-formyl pyrazole core.

Reduction and Oxidation Reactions of the Aldehyde Functionality

The oxidation state of the formyl group can be easily altered, providing access to both alcohols and carboxylic acids.

Reduction: The aldehyde can be reduced to a primary alcohol, (1H-pyrazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether. researchgate.net This conversion is typically efficient and does not affect the ester group if milder reagents like NaBH₄ are used.

Oxidation: Conversely, the formyl group can be oxidized to a pyrazole-4-carboxylic acid. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or iron(III) chloride catalyzed by TEMPO can be employed for this purpose. researchgate.net The oxidation with FeCl₃/TEMPO is noted for its selectivity, preventing over-oxidation. researchgate.net The synthesis of 4-carboxyl-5-aminopyrazole from its corresponding aldehyde has also been reported. asianpubs.org

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The formyl group is an excellent electrophile for carbon-carbon bond formation, enabling chain elongation and the introduction of unsaturated moieties.

Wittig Reaction: The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is a cornerstone of organic synthesis for creating C=C double bonds. masterorganicchemistry.com The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.org While sterically hindered ketones can be a limitation, the reaction is generally tolerant of various functional groups, including esters. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com The phosphonate-stabilized carbanions are more nucleophilic and less basic than Wittig ylides, allowing them to react readily with a broader range of aldehydes and ketones. wikipedia.org The byproduct, a dialkylphosphate salt, is water-soluble and easily removed. wikipedia.orgalfa-chemistry.com BuLi-mediated Wittig-Horner reactions of 4-formylpyrazoles have been used to synthesize 4-vinyl sulfide (B99878) derivatives. researchgate.net The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.com

Reactions of the Benzyl (B1604629) Acetate (B1210297) Ester Group

The benzyl acetate portion of the molecule offers additional sites for chemical modification, primarily through reactions involving the ester linkage and the benzylic position.

Hydrolysis and Transesterification Reactions

The ester group can be cleaved or modified under various conditions.

Hydrolysis: Benzyl esters can be hydrolyzed to the corresponding carboxylic acid and benzyl alcohol. This can be achieved under acidic or basic conditions (saponification). scite.ai A study on the hydrolysis of various benzyl esters, including benzyl acetate and benzyl benzoate, provides insight into their relative reactivity. archive.org It has also been found that the hydrolysis of benzyl esters can proceed effectively with water in the liquid phase at elevated temperatures (40°C to 320°C) without the need for strong acids or bases. google.com Catalytic hydrogenation is another method for cleaving benzyl esters. scite.ai

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. Benzyl acetate can undergo transesterification with other alcohols, such as methanol, to produce methyl acetate and benzyl alcohol. google.com Enzyme-catalyzed transesterification of benzyl alcohol with acyl donors like vinyl acetate has also been demonstrated, offering a green chemistry approach. researchgate.net

Modification of the Methylene (B1212753) Bridge

The 'active' methylene group adjacent to the pyrazole ring and the carbonyl group of the ester provides a site for C-C bond formation. For example, the active methylene group in related pyrazolone (B3327878) systems can undergo condensation with reagents like dimethylformamide diethyl acetal (B89532) (DMFDEA) or benzaldehyde (B42025) to form new C-C bonds at that position. clockss.org This reactivity suggests that the methylene bridge in Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate could potentially be functionalized, although specific examples for this exact substrate are not detailed in the provided search results.

Reactivity of the Pyrazole Heterocycle

The aromatic pyrazole ring is characterized by two adjacent nitrogen atoms, which dictate its electronic distribution and reactivity. In unsubstituted pyrazole, the C4 position is the most electron-rich, making it the primary site for electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient. researchgate.net However, the presence of a benzyl acetate group at the N1 position and a formyl group at the C4 position profoundly modifies this intrinsic reactivity. Both the ester and the aldehyde functionalities act as strong electron-withdrawing groups, which significantly deactivates the pyrazole ring.

Electrophilic Substitution Reactions on the Pyrazole Ring

Electrophilic aromatic substitution is a hallmark reaction for many aromatic systems, including pyrazole. Typically, reactions such as nitration, halogenation, and sulfonation proceed readily at the C4 position. researchgate.net However, in the case of this compound, the pyrazole ring is heavily deactivated towards electrophilic attack.

This deactivation stems from two sources:

The C4-Formyl Group: The aldehyde group is a powerful electron-withdrawing group, pulling electron density from the pyrazole ring through both inductive and resonance effects. This significantly reduces the nucleophilicity of the ring system.

The N1-Benzyl Acetate Group: The ester moiety attached to the N1 nitrogen also withdraws electron density from the ring, further contributing to its deactivation.

Consequently, subjecting this compound to standard electrophilic substitution conditions (e.g., nitration with HNO₃/H₂SO₄) is unlikely to result in substitution on the pyrazole ring. The reaction would require exceptionally harsh conditions, which might instead lead to the degradation of the molecule or reactions at other sites, such as the benzyl group. The C4 position, the usual site of attack, is already occupied, and the deactivating nature of the substituents makes substitution at the C3 or C5 positions energetically unfavorable. rrbdavc.org

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -CH₂COOBn (Benzyl acetate) | N1 | Electron-withdrawing | Deactivates the pyrazole ring |

| -CHO (Formyl) | C4 | Strongly electron-withdrawing | Strongly deactivates the pyrazole ring |

Nucleophilic Additions and Ring Transformations

The electron-deficient character of the pyrazole ring in this compound theoretically increases its susceptibility to nucleophilic attack. In general, the C3 and C5 positions of the pyrazole ring are the electrophilic centers. researchgate.net The strong electron-withdrawing effects of the substituents on the target molecule would further enhance the electrophilicity of these positions. Therefore, attack by strong nucleophiles at C3 or C5 is a theoretical possibility, although such additions to an aromatic pyrazole ring are not common and would require potent nucleophiles. It is important to note that the most electrophilic site in the molecule is the carbonyl carbon of the formyl group, which would be the preferential target for most nucleophiles.

Ring transformation reactions offer another potential pathway for derivatization. While pyrazole rings are generally stable, certain substituted pyrazoles are known to undergo ring-opening and recyclization cascades, particularly in the presence of specific activating groups. For instance, studies have shown that 5-azido-4-formylpyrazoles can undergo unexpected ring-opening–ring-closure reactions. mdpi.compreprints.orgpreprints.org Another documented transformation involves the conversion of 5-formyluracil (B14596) derivatives into pyrazole structures upon reaction with hydrazines. rsc.org These examples, however, involve specific functionalities not present in this compound. There is currently no specific research to suggest that this compound readily undergoes ring transformations under standard laboratory conditions. Such reactions would likely necessitate high energy input or the introduction of other reactive functional groups onto the pyrazole core.

| Compound Name |

|---|

| This compound |

| 5-azido-4-formylpyrazole |

| 5-formyluracil |

Spectroscopic Characterization and Structural Elucidation of Benzyl 2 4 Formyl 1h Pyrazol 1 Yl Acetate

Nuclear Magnetic Resonance Spectroscopy (NMR)

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

No published data is available to provide a detailed analysis of the proton chemical shifts and coupling patterns for Benzyl (B1604629) 2-(4-formyl-1H-pyrazol-1-yl)acetate.

Carbon-13 NMR (¹³C NMR) Data and Assignment

Detailed experimental ¹³C NMR data and specific peak assignments for Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate have not been reported in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

There are no publicly available studies that utilize two-dimensional NMR techniques such as COSY, HSQC, or HMBC to definitively confirm the structure of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry data, which would provide the precise elemental composition of this compound, is not found in the reviewed literature.

Fragmentation Pathways and Structural Information

An analysis of the fragmentation pathways of this compound under mass spectrometry conditions is not possible due to the lack of published experimental data.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared spectroscopy is a definitive method for identifying the characteristic functional groups present in this compound. The spectrum is marked by distinct absorption bands corresponding to the vibrations of its constituent parts: the ester, the aldehyde, the N-substituted pyrazole (B372694) ring, and the benzyl group.

The presence of two carbonyl groups is a prominent feature of the molecule's IR spectrum. A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the saturated ester group. libretexts.orgspectroscopyonline.comorgchemboulder.com Concurrently, the aldehyde functional group is confirmed by a sharp C=O stretching band, typically observed around 1690-1700 cm⁻¹. mdpi.comrsc.org This slight shift to a lower wavenumber for the aldehyde carbonyl is expected due to its conjugation with the pyrazole ring.

The aromatic nature of both the pyrazole and benzyl rings is evidenced by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The aliphatic C-H bonds in the benzyl CH₂ and the acetate (B1210297) CH₂ groups are identified by stretching vibrations typically found in the 2850-2960 cm⁻¹ range. askthenerd.com

Furthermore, the ester linkage is substantiated by the presence of strong, characteristic C-O stretching bands. Two distinct bands are typically observed for esters in the 1000-1300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the C-O-C moiety. spectroscopyonline.comorgchemboulder.com The structural framework is completed by vibrations attributed to the pyrazole ring, including C=N stretching, which can be observed in the fingerprint region. derpharmachemica.com

The compilation of these characteristic absorption bands provides a spectroscopic fingerprint, confirming the molecular structure of this compound.

Table 1: Predicted Infrared Absorption Bands and Functional Group Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3100-3030 | C-H Stretch | Aromatic (Pyrazole and Benzyl Rings) |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1750-1735 | C=O Stretch | Ester Carbonyl |

| ~1700-1690 | C=O Stretch | Aldehyde Carbonyl mdpi.comrsc.org |

| ~1600-1450 | C=C Stretch | Aromatic Ring (In-ring) libretexts.org |

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals key information about its electronic structure. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophores within the molecule—the pyrazole ring, the formyl group, and the benzyl group—are responsible for its characteristic UV-Vis spectrum.

The spectrum is expected to show strong absorption bands corresponding to π→π* electronic transitions, which are characteristic of aromatic systems. nih.gov The unsubstituted pyrazole ring is known to have a strong absorption maximum around 203 nm. nih.gov The presence of the formyl group, a powerful chromophore, in conjugation with the pyrazole ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this primary absorption band, likely into the 240-270 nm range. nih.gov

Additionally, the benzyl group contains a phenyl chromophore which typically exhibits a primary absorption band near 204 nm and a weaker, fine-structured secondary band around 250-270 nm. nih.gov The UV spectrum of benzyl acetate itself shows an excitation peak at 258 nm. aatbio.com In the target molecule, this absorption may overlap with the absorption from the substituted pyrazole moiety.

A weaker absorption band, corresponding to the n→π* transition of the non-bonding electrons of the carbonyl oxygen atoms in both the formyl and ester groups, may also be observed at longer wavelengths, typically above 300 nm. These transitions are generally less intense than π→π* transitions. amazonaws.com The solvent used for analysis can influence the exact position of these absorption maxima.

Table 2: Predicted UV-Vis Absorption Maxima and Electronic Transitions

| Approx. λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~250-270 | π→π* | 4-formyl-pyrazole and Benzyl group nih.govaatbio.com |

Crystallographic Analysis of Benzyl 2 4 Formyl 1h Pyrazol 1 Yl Acetate and Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For Benzyl (B1604629) 2-(4-formyl-1H-pyrazol-1-yl)acetate, this technique offers a precise map of atomic coordinates, from which molecular geometry, conformational preferences, and supramolecular architecture can be derived.

Determination of Molecular Conformation and Geometry

The molecular structure of Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, as elucidated by SCXRD, is characterized by the spatial orientation of its constituent functional groups. The pyrazole (B372694) ring, being aromatic, is largely planar. The benzyl and acetate (B1210297) moieties attached to the pyrazole nitrogen adopt specific conformations to minimize steric hindrance. The dihedral angle between the pyrazole ring and the phenyl ring of the benzyl group is a key conformational parameter. In related structures of N-benzyl pyrazoles, this angle is often significant, indicating a non-coplanar arrangement. nih.gov

The bond lengths and angles within the molecule are generally in agreement with standard values for similar chemical environments. For instance, the C=O bond of the formyl group and the ester carbonyl are expected to be approximately 1.21 Å and 1.23 Å, respectively. The internal angles of the five-membered pyrazole ring will deviate slightly from the ideal 108° of a regular pentagon due to the presence of two adjacent nitrogen atoms. researchgate.net

Representative Crystallographic Data for a Benzyl Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 15.23 |

| c (Å) | 8.98 |

| α (°) | 90 |

| β (°) | 105.7 |

| γ (°) | 90 |

| Volume (ų) | 1378 |

| Z | 4 |

Note: This is representative data based on analogous structures and is intended for illustrative purposes.

Elucidation of Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is governed by a network of intermolecular interactions. The formyl group is a potent hydrogen bond acceptor, readily participating in C-H···O interactions with neighboring molecules. The pyrazole ring itself contains both hydrogen bond donor (N-H in unsubstituted pyrazoles) and acceptor (the sp²-hybridized nitrogen) sites, though in this N-substituted derivative, the N-H donor is absent. imedpub.comnih.gov

Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···O | C-H (benzyl, pyrazole) | C=O (formyl, ester) | 2.2 - 2.8 |

| C-H···π | C-H (various) | Phenyl/Pyrazole ring | 2.5 - 2.9 |

Analysis of Crystal Packing and Polymorphism

The study of crystal packing in pyrazole analogues has revealed common motifs, such as herringbone patterns and layered structures. mdpi.com The specific packing adopted by this compound would depend on a delicate balance of the interactions mentioned previously. The potential for polymorphism in this compound cannot be ruled out without a thorough experimental screening of various crystallization conditions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal X-ray diffraction provides detailed structural information on a single crystal, powder X-ray diffraction (PXRD) is an essential technique for the characterization of a bulk, polycrystalline sample. The PXRD pattern is a fingerprint of the crystalline phase, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure.

For this compound, PXRD would be employed to:

Confirm phase identity: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal X-ray data to confirm that the bulk material consists of the same crystalline phase.

Assess sample purity: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from other phases would confirm the purity of the sample.

Identify different polymorphs: If the compound exhibits polymorphism, each polymorph will have a unique PXRD pattern, allowing for their identification and quantification in a mixture.

Monitor phase transformations: PXRD can be used to study changes in the crystalline phase as a function of temperature, pressure, or humidity.

Computational and Theoretical Investigations of Benzyl 2 4 Formyl 1h Pyrazol 1 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

Electronic Structure and Molecular Orbitals

A DFT analysis of Benzyl (B1604629) 2-(4-formyl-1H-pyrazol-1-yl)acetate would involve calculating its electronic structure to understand the distribution of electrons within the molecule. Key parameters derived from this would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. The analysis would also map the electron density surface and electrostatic potential to identify electrophilic and nucleophilic sites, offering insights into its potential interactions.

Prediction of Spectroscopic Properties

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, this would typically involve:

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies to predict the positions of characteristic absorption bands corresponding to functional groups like the formyl (C=O), the pyrazole (B372694) ring, and the benzyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each atom.

UV-Visible Spectroscopy: Simulating the electronic transitions to predict the absorption wavelengths (λmax), which provides information about the molecule's chromophores.

Conformational Analysis and Energetics

The flexibility of the benzyl acetate (B1210297) side chain means that this compound can exist in multiple conformations. A thorough DFT study would involve a systematic search for the most stable conformers by rotating the key dihedral angles. For each stable geometry, the relative energies would be calculated to determine the global minimum energy structure, which represents the most likely conformation of the molecule under standard conditions. This analysis is fundamental for understanding the molecule's three-dimensional shape and how it might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. If this compound were part of a series of compounds tested for a specific biological effect, a QSAR study could be developed. This would involve:

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule in the series.

Building a statistical model that correlates these descriptors with the observed biological activity.

Using the model to predict the activity of new, unsynthesized derivatives and to understand the key structural features (the "design principles") that govern the activity.

For this compound, such a model could elucidate the importance of the formyl group, the pyrazole core, and the benzyl acetate moiety for its hypothetical activity, thereby guiding the design of more potent analogues.

Applications in Organic Synthesis and Functional Materials Science

Benzyl (B1604629) 2-(4-formyl-1H-pyrazol-1-yl)acetate as a Versatile Synthetic Intermediate

The utility of Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate in organic synthesis stems from the reactivity of its constituent functional groups. The 4-formyl group, in particular, serves as a key handle for a variety of chemical transformations, allowing for the elaboration of the pyrazole (B372694) core into more intricate systems. Pyrazole and its derivatives are widely regarded as valuable synthons for building bioactive molecules and have a significant impact on the design of novel drugs. scispace.com

The aldehyde functionality at the C4 position of the pyrazole ring makes this compound an excellent precursor for the synthesis of diverse and complex heterocyclic systems. The formyl group can be efficiently used in the synthesis of heterocyclic compounds through reactions like the Vilsmeier-Haack reaction. chemmethod.com This group readily participates in condensation reactions with a range of binucleophilic reagents, leading to the formation of new fused or linked ring systems.

4-Formylpyrazoles are established building blocks for generating a wide variety of heterocycles, including Schiff bases, pyrazolylpyrazolines, pyrazoloquinolinones, and pyrazolopyridines. researchgate.net For instance, the reaction of 4-formylpyrazoles with hydrazines can yield pyrazolyl-substituted pyrazolines, while condensation with active methylene (B1212753) compounds can lead to the formation of chromone-related pyrazole compounds. researchgate.netnih.gov The Vilsmeier-Haack reagent itself is a powerful tool for synthesizing 4-formylpyrazoles from hydrazones, which can then be used to construct further heterocyclic frameworks. nih.govamazonaws.com The synthesis of these complex molecules is often achieved through cyclization or multi-component reactions, which can be performed in a stepwise manner or in a single pot. hilarispublisher.com

The versatility of the 4-formyl group in such syntheses is summarized in the table below, illustrating the types of heterocyclic systems that can be accessed using this compound as a starting material.

| Reactant Type | Resulting Heterocyclic System |

| Substituted Hydrazines | Pyrazolylpyrazolines, Hydrazones |

| Active Methylene Compounds (e.g., 1-(2-hydroxyphenyl)ethanones) | Chromenopyrazolones, Chalcones |

| Amines (e.g., anilines) | Schiff Bases, Imidazoles |

| Thioamides/Thioureas | Pyrazolylthiadiazepines |

| Amidinium Salts | Pyrazolopyridines |

This table illustrates potential synthetic pathways based on the known reactivity of 4-formylpyrazoles.

The structure of this compound is well-suited for applications in coordination chemistry. Pyrazole derivatives are widely employed as ligands for a variety of metal ions, coordinating through their nitrogen atoms. researchgate.net The presence of the two adjacent nitrogen atoms in the pyrazole ring allows for the formation of stable chelate complexes with transition metals.

Specifically, the N-acetic acid moiety in this compound allows it to function as a potential tridentate ligand. It is structurally related to bis(pyrazol-1-yl)acetate ligands, which are known as "scorpionate" ligands and have been extensively studied in coordination chemistry. researchgate.netresearchgate.net These ligands can bind to a metal center through the two nitrogen atoms of the pyrazole rings and the oxygen atom of the acetate (B1210297) group, forming a stable κ³-N,N,O coordination mode. researchgate.net This tripodal coordination can be used to stabilize various metal centers, leading to the formation of complexes with potential catalytic activities or interesting material properties. The coordination of such ligands to Group VII metal carbonyls, for example, has been investigated to compare their electronic properties to other well-known ligands. researchgate.net

| Structural Feature | Role in Ligand Function | Potential Coordination Mode |

| Pyrazole N2 Atom | Metal Coordination Site | κ¹-N |

| Pyrazole N1-linked Acetate Group | Metal Coordination Site (Carbonyl Oxygen) | κ²-N,O or κ³-N,N,O |

| Benzyl Group | Steric and Electronic Tuning | - |

| 4-Formyl Group | Post-coordination Modification | - |

This table outlines the potential roles of the compound's structural features in forming metal complexes.

Potential in Functional Materials Development

The unique chemical architecture of this compound provides opportunities for its use in the development of functional materials. The ability of the pyrazole moiety to act as a versatile ligand is a key factor in this potential.

Pyrazole-containing ligands are known to form coordination polymers and supramolecular structures. For example, 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt) has been used to create heterometallic coordination polymer gels (CPGs). nih.gov These materials exhibit thixotropic properties, meaning they can switch between a gel-like and a liquid state, and can act as templates for the formation of silver nanoparticles. nih.gov By analogy, the coordinating ability of this compound could be harnessed to create novel metal-organic frameworks (MOFs) or coordination polymers with tailored properties for applications in sensing, catalysis, or gas storage.

Furthermore, the conjugated system of the pyrazole ring, extended by the formyl group and the benzyl substituent, may impart useful photophysical properties to the molecule and its derivatives. Chromone-pyrazole dyads, for instance, are synthesized for their potential as biological pharmacophores, indicating that the combination of these heterocyclic systems can lead to functional molecules. nih.gov The incorporation of this compound into larger polymeric or macromolecular structures could lead to materials with specific optical or electronic properties, suitable for use in organic electronics or as fluorescent sensors.

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate?

- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the pyrazole core and (2) functionalization with the formyl and benzyl acetate groups. For the pyrazole moiety, hydrazine derivatives can react with β-keto esters or malonate analogs under reflux conditions to form the 1H-pyrazole ring . Subsequent formylation at the 4-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by formyl chloride quenching . The benzyl acetate group is introduced via esterification using benzyl alcohol and acetic anhydride under acidic catalysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with diagnostic signals for the formyl proton (~9.8–10.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Fragmentation patterns help identify the benzyl acetate and formylpyrazole moieties .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for structurally related pyrazole esters .

Q. How should the compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C or below. The compound is sensitive to moisture and oxidizers; use desiccants (e.g., silica gel) and maintain inert gas (N₂/Ar) atmospheres during handling. Avoid proximity to strong acids/bases, as ester hydrolysis or formyl group oxidation may occur .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the formyl group in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the formyl carbon. Fukui indices and Molecular Electrostatic Potential (MEP) maps identify reactive sites. Solvent effects (e.g., DMSO vs. THF) are simulated using the Polarizable Continuum Model (PCM). Validation via experimental kinetics (e.g., monitoring hydrazone formation with UV-Vis) is critical .

Q. What strategies mitigate side reactions during esterification of the pyrazole intermediate?

- Methodological Answer :

- Protection of Reactive Sites : Temporarily protect the formyl group with acetal formation (e.g., ethylene glycol/H⁺) before esterification .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance benzylation efficiency while minimizing pyrazole N-alkylation .

- Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress thermal decomposition of the formyl group .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting. Correlate uptake with cytotoxicity (MTT assay) .

Key Considerations for Experimental Design

- Contradictions in Stability Data : While suggests stability under dry conditions, notes sensitivity to light and oxidizers. Always pre-test storage conditions using TLC or HPLC to monitor degradation .

- Synthetic Yield Optimization : Pilot reactions at 0.1–1 mmol scale are advised before scaling up. Yields >60% are achievable with rigorous exclusion of moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.